2-[5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is a chemical compound that has been the subject of extensive scientific research. This compound is commonly referred to as IMMA or IMMA2 and has been found to have a range of potential applications in various fields.
Mechanism of Action
The mechanism of action of IMMA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
IMMA has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. IMMA has also been found to inhibit the activity of certain proteins involved in the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using IMMA in lab experiments is its high potency and specificity. IMMA has been found to have a high degree of selectivity for certain enzymes and proteins, making it an effective tool for studying their activity. However, one of the limitations of using IMMA in lab experiments is its potential toxicity. Careful handling and dosing are required to ensure the safety of researchers and test subjects.
Future Directions
There are several future directions for research on IMMA. One potential area of research is the development of new drugs based on the structure of IMMA. Another area of research is the study of the potential applications of IMMA in the treatment of various diseases. Further research is also needed to fully understand the mechanism of action of IMMA and its potential side effects.
Synthesis Methods
The synthesis of IMMA involves the condensation of 4-isopropylbenzaldehyde and 2,4-thiazolidinedione in the presence of acetic anhydride. The resulting product is then reacted with 4-methylphenylamine to form the final compound, IMMA.
Scientific Research Applications
IMMA has been extensively studied for its potential applications in various fields. One of the major applications of IMMA is in the field of medicine, where it has been found to have potential as an anti-inflammatory and anti-cancer agent. IMMA has also been studied for its potential use in the development of new drugs for the treatment of various diseases.
properties
Molecular Formula |
C22H22N2O3S |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-[(5E)-2,4-dioxo-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C22H22N2O3S/c1-14(2)17-8-6-16(7-9-17)12-19-21(26)24(22(27)28-19)13-20(25)23-18-10-4-15(3)5-11-18/h4-12,14H,13H2,1-3H3,(H,23,25)/b19-12+ |
InChI Key |
NWRADDXWJURPSO-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)C(C)C)/SC2=O |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)C(C)C)SC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)C(C)C)SC2=O |
Origin of Product |
United States |
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